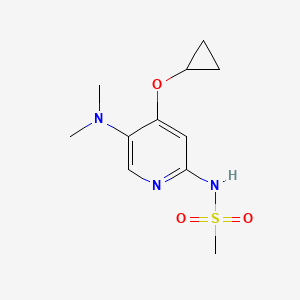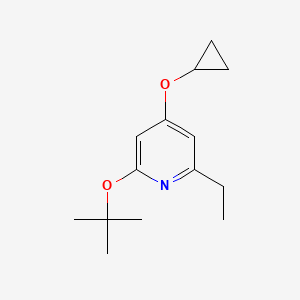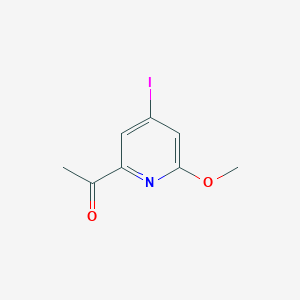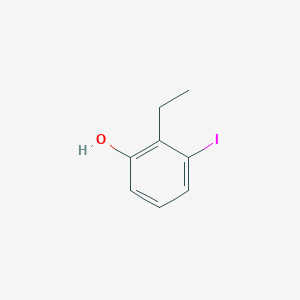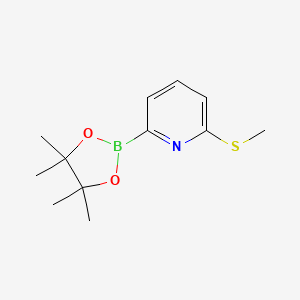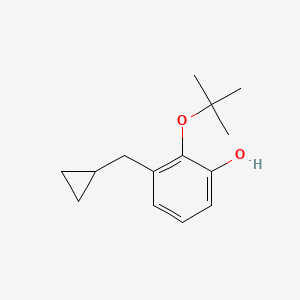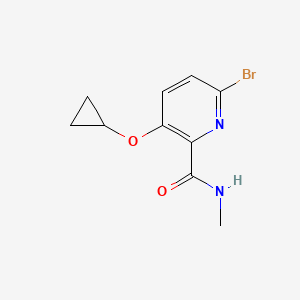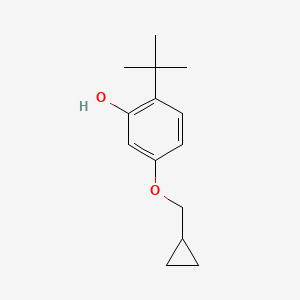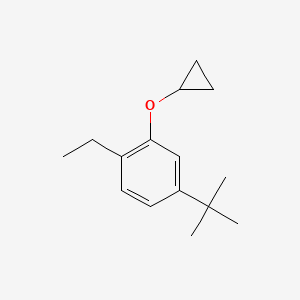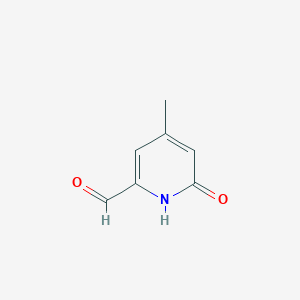
6-Hydroxy-4-methylpyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-4-methylpyridine-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C7H7NO2 It is a derivative of pyridine, featuring a hydroxyl group at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methylpyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 6-Hydroxy-4-methylpyridine using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete oxidation of the methyl group to the corresponding aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic oxidation of 6-Hydroxy-4-methylpyridine using a suitable catalyst, such as palladium or platinum, in the presence of oxygen or air. This method offers the advantage of higher yields and reduced reaction times compared to traditional chemical oxidation methods.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-4-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 6-Hydroxy-4-methylpyridine-2-carboxylic acid.
Reduction: 6-Hydroxy-4-methylpyridine-2-methanol.
Substitution: Depending on the nucleophile used, products such as 6-Hydroxy-4-methylpyridine-2-halides, 6-Hydroxy-4-methylpyridine-2-amines, etc.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-4-methylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving pyridine derivatives.
Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-4-methylpyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-4-methylpyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-Hydroxy-6-methylpyridine-2-carbaldehyde: Similar structure but with the hydroxyl group at the 3rd position.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
6-Hydroxy-4-methylpyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H7NO2 |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
4-methyl-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)8-7(10)3-5/h2-4H,1H3,(H,8,10) |
InChI-Schlüssel |
MFAQBJDUGFABLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




